Cas no 302569-44-4 (3-(3-Chlorophenyl)methoxybenzoic Acid)

3-(3-Chlorophenyl)methoxybenzoic Acid is a chlorinated aromatic carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a benzoic acid core substituted with a 3-chlorophenylmethoxy group, offers versatility in chemical modifications, making it valuable for constructing complex molecules. The compound’s chlorophenyl moiety enhances its reactivity in electrophilic and nucleophilic substitution reactions, while the carboxylic acid group provides a functional handle for further derivatization. It is commonly utilized in research settings for developing bioactive compounds or as a precursor in material science. High purity and consistent quality are critical for ensuring reliable performance in synthetic applications.
3-(3-Chlorophenyl)methoxybenzoic Acid structure
302569-44-4 structure
Product Name:3-(3-Chlorophenyl)methoxybenzoic Acid
CAS No:302569-44-4
MF:C14H11ClO3
MW:262.688343286514
MDL:MFCD00743039
CID:1032648
PubChem ID:8707035
Update Time:2025-06-07

3-(3-Chlorophenyl)methoxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-((3-Chlorobenzyl)oxy)benzoic acid
    • 3-[(3-CHLOROBENZYL)OXY]BENZOIC ACID
    • AC1PC5E3
    • CTK6H2595
    • MolPort-003-769-604
    • Oprea1_306504
    • 3-((3-Chlorobenzyl)oxy)benzoicacid
    • SCHEMBL13802461
    • 302569-44-4
    • EN300-53948
    • G34241
    • Z64738852
    • LS-03003
    • AB01331116-02
    • MFCD00743039
    • STK501027
    • AKOS005172001
    • 3-[(3-chlorophenyl)methoxy]benzoic Acid
    • NCGC00337134-01
    • Benzoic acid, 3-[(3-chlorophenyl)methoxy]-
    • DTXSID80429215
    • AG-205/15424230
    • ALBB-009000
    • 3-(3-Chlorophenyl)methoxybenzoic Acid
    • MDL: MFCD00743039
    • Inchi: 1S/C14H11ClO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17)
    • InChI Key: KBJNBGAXZRIWHP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)COC1C=CC=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 262.0396719g/mol
  • Monoisotopic Mass: 262.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 46.5Ų

3-(3-Chlorophenyl)methoxybenzoic Acid Security Information

  • HazardClass:IRRITANT

3-(3-Chlorophenyl)methoxybenzoic Acid Pricemore >>

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Additional information on 3-(3-Chlorophenyl)methoxybenzoic Acid

3-(3-Chlorophenyl)methoxybenzoic Acid: A Comprehensive Overview

3-(3-Chlorophenyl)methoxybenzoic Acid (CAS No. 302569-44-4) is a versatile organic compound with a unique structure and a wide range of potential applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its aromatic ring system and the presence of a chlorine-substituted phenyl group, which imparts specific chemical and biological properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 3-(3-Chlorophenyl)methoxybenzoic Acid.

Chemical Structure and Properties:

3-(3-Chlorophenyl)methoxybenzoic Acid is a derivative of benzoic acid with the molecular formula C14H11O3Cl. The compound features a benzene ring substituted with a methoxy group at the 3-position and a chlorine-substituted phenyl group attached to the methoxy group. This unique structural arrangement contributes to its stability and reactivity in various chemical reactions. The presence of the carboxylic acid functional group also makes it an excellent candidate for further derivatization and functionalization.

The physical properties of 3-(3-Chlorophenyl)methoxybenzoic Acid include its melting point, solubility, and stability under different conditions. It is typically a white crystalline solid with a melting point ranging from 120 to 125°C. The compound is moderately soluble in organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for various synthetic transformations and analytical techniques.

Synthesis Methods:

The synthesis of 3-(3-Chlorophenyl)methoxybenzoic Acid can be achieved through several routes, each with its advantages and limitations. One common method involves the reaction of 3-methoxybenzoyl chloride with 3-chlorobenzyl alcohol in the presence of a base such as triethylamine or pyridine. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product. Another approach involves the esterification of 3-methoxybenzoic acid followed by nucleophilic substitution with 3-chlorobenzyl bromide.

In recent years, green chemistry principles have gained significant attention in synthetic methods. Researchers have explored environmentally friendly approaches to synthesize 3-(3-Chlorophenyl)methoxybenzoic Acid, such as using microwave-assisted reactions or catalysts derived from renewable resources. These methods not only reduce waste but also improve the overall efficiency and yield of the synthesis process.

Biological Activities:

3-(3-Chlorophenyl)methoxybenzoic Acid has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The mechanism behind this activity is thought to involve the modulation of signaling pathways such as NF-κB and MAPK.

Antioxidant properties are another important aspect of 3-(3-Chlorophenyl)methoxybenzoic Acid. Research has demonstrated that it can scavenge free radicals effectively, protecting cells from oxidative stress-induced damage. This property makes it a promising candidate for developing therapeutic agents against oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In terms of anticancer activity, preliminary studies have indicated that 3-(3-Chlorophenyl)methoxybenzoic Acid can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades. However, further research is needed to elucidate the exact mechanisms involved and to evaluate its potential as an anticancer agent in preclinical models.

Potential Applications:

The unique chemical structure and biological activities of 3-(3-Chlorophenyl)methoxybenzoic Acid make it a valuable compound for various applications in pharmaceuticals, cosmetics, and materials science. In pharmaceutical research, this compound can serve as a lead molecule for developing new drugs targeting inflammatory diseases, oxidative stress-related conditions, and cancer.

In the cosmetics industry, compounds with antioxidant properties are highly sought after for their ability to protect skin from environmental damage and promote healthy aging. The antioxidant activity of 3-(3-Chlorophenyl)methoxybenzoic Acid makes it a potential ingredient in skincare formulations designed to combat signs of aging and improve skin health.

In materials science, organic compounds with specific functional groups can be used to design novel materials with tailored properties. For example, the carboxylic acid group in 3-(3-Chlorophenyl)methoxybenzoic Acid can be utilized to create self-assembled monolayers or functional coatings with enhanced stability and performance.

Conclusion:

3-(3-Chlorophenyl)methoxybenzoic Acid, with its unique chemical structure and diverse biological activities, holds significant potential for various applications in chemistry, biology, and pharmaceuticals. Ongoing research continues to uncover new insights into its properties and mechanisms of action, paving the way for innovative uses in drug development, cosmetics, and materials science. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing scientific knowledge and improving human health.

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